(4-Bromo-2-nitrophenyl)boronic acid

Overview

Description

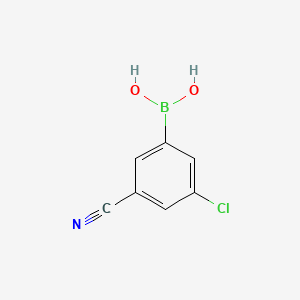

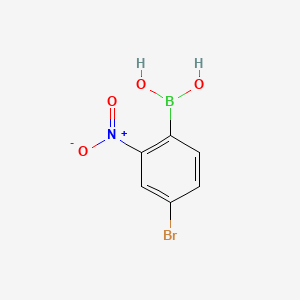

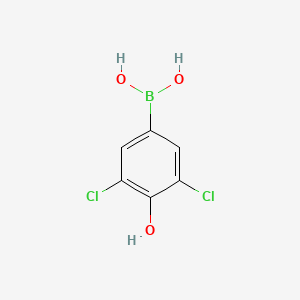

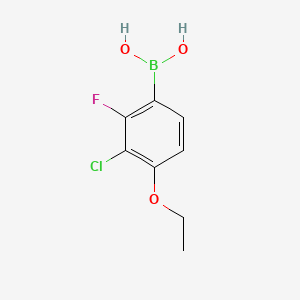

“(4-Bromo-2-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 860034-11-3 . It has a molecular weight of 245.83 and its linear formula is C6H5BBrNO4 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H5BBrNO4 .Chemical Reactions Analysis

“this compound” can be used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted density of 1.85±0.1 g/cm3 . The melting point is 274-276 °C and the predicted boiling point is 399.8±52.0 °C .Scientific Research Applications

Boron in Water Treatment

Boron, primarily in the form of boric acid, is significant in water treatment processes, especially in seawater desalination. The challenge of boron removal from drinking water has been addressed through reverse osmosis (RO) and nanofiltration (NF) technologies. The effectiveness of these methods depends on various factors including the speciation of boric acid, influenced by the pH of the feed solution. This research underscores the importance of optimizing process parameters to enhance boron removal efficiency in water treatment applications (Tu, Nghiem, & Chivas, 2010).

Boronic Acids in Drug Discovery

Boronic acids have emerged as a versatile tool in drug discovery, offering a pathway to develop new therapeutic agents. Their unique properties allow for the creation of drugs with enhanced potency and improved pharmacokinetic profiles. The research highlights the growing interest in incorporating boronic acids into medicinal chemistry, illustrated by the FDA approval of several boronic acid-based drugs and the ongoing clinical trials for others (Plescia & Moitessier, 2020).

Boronic Acids in Sensor Development

The application of boronic acids extends to the development of chemical sensors for detecting various biomolecules and ions. Boronic acid sensors, particularly those with dual recognition sites, demonstrate improved selectivity and affinity. These sensors exploit the reversible covalent binding between boronic acids and analytes, facilitating the detection of carbohydrates, catecholamines, and other significant molecules in biomedical and chemical fields (Bian et al., 2019).

Environmental and Material Sciences

In environmental and material sciences, boron nitride (BN)-based materials, sharing structural similarities with graphene, have been researched for their potential in pollution treatment. These materials demonstrate significant efficiency in removing a range of pollutants from water, showcasing boron's role in addressing global environmental challenges (Yu et al., 2018).

Safety and Hazards

“(4-Bromo-2-nitrophenyl)boronic acid” is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

The primary target of (4-Bromo-2-nitrophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound participates in two key processes: oxidative addition and transmetalation . In oxidative addition, palladium gets oxidized by donating electrons to form a new Pd-C bond . In transmetalation, the organoboron compound, such as our this compound, transfers from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Moreover, the reaction conditions, such as temperature and solvent, can significantly affect the efficiency and selectivity of the reaction .

Biochemical Analysis

Biochemical Properties

(4-Bromo-2-nitrophenyl)boronic acid is a valuable building block in organic synthesis . It is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Cellular Effects

For instance, they can influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to palladium during the transmetalation step .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them environmentally benign organoboron reagents .

Metabolic Pathways

Boronic acids are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon–carbon bond formations .

properties

IUPAC Name |

(4-bromo-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDNYVAPNJFOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675143 | |

| Record name | (4-Bromo-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860034-11-3 | |

| Record name | B-(4-Bromo-2-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860034-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)